

Topic: ATP Disodium Salt vs. ATP Magnesium Salt for In Vitro Studies

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Compound of Interest

Compound Name: ATP (disodium salt)

Cat. No.: B10831812

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This guide provides a detailed comparison of ATP disodium salt and ATP magnesium salt for use in in vitro studies. It addresses the critical role of magnesium in ATP-dependent reactions, offers quantitative data for comparison, and provides standardized experimental protocols for the preparation and use of these essential reagents.

The Critical Role of the ATP-Magnesium Complex

In biological systems, adenosine triphosphate (ATP) rarely acts as a free molecule (ATP^{4-}). Instead, it forms a complex with divalent cations, predominantly magnesium (Mg^{2+}). For the vast majority of ATP-dependent enzymes, such as kinases and ATPases, the true substrate is not ATP itself, but the Mg:ATP complex.^{[1][2]} Magnesium ions play several crucial roles:

- **Charge Shielding:** The polyphosphate tail of ATP carries a strong negative charge. Mg^{2+} binds to the β - and γ -phosphates, neutralizing this charge and making the γ -phosphate more susceptible to nucleophilic attack during phosphoryl transfer reactions.^{[3][4]}
- **Conformational Stability:** The interaction with magnesium holds the ATP molecule in a specific, well-defined conformation that is recognized and bound by the enzyme's active site.^[5]
- **Enhanced Enzyme Binding:** The magnesium ion provides additional points of interaction between the ATP-Mg^{2+} complex and the enzyme, which increases the binding energy and specificity.^[5]

Consequently, the concentration of the Mg:ATP complex, rather than the total ATP concentration, is the critical parameter governing the kinetics of most ATP-dependent enzymatic reactions. Using ATP disodium salt without adequate supplementation of Mg^{2+} can lead to the chelation of free magnesium from the buffer, thereby inhibiting enzyme activity.

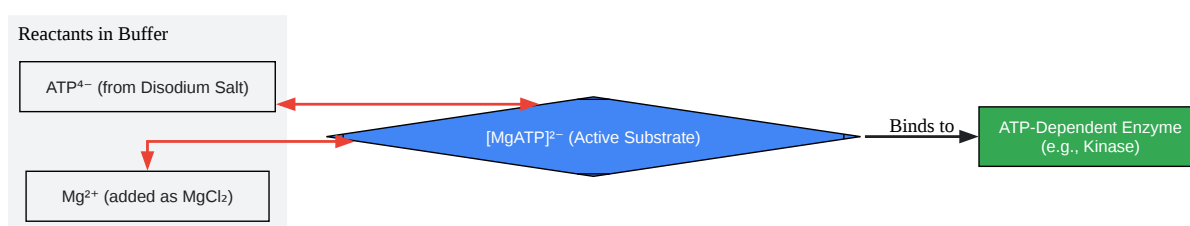
Quantitative Data Summary

The choice between ATP disodium salt and ATP magnesium salt depends on the experimental requirements for precise control over free magnesium concentration. The following table summarizes key quantitative data for these two common forms of ATP.

Property	ATP Disodium Salt	ATP Magnesium Salt	Source(s)
Synonyms	Disodium adenosine triphosphate	ATP dimagnesium, Magnesium ATP	[6]
Molecular Formula	$C_{10}H_{14}N_5Na_2O_{13}P_3$	$C_{10}H_{14}MgN_5O_{13}P_3$	[7][8]
Molecular Weight	~551.1 g/mol (anhydrous)	~529.5 g/mol	[1][8]
Form	White crystalline solid	Powder	[9]
Solubility (in H_2O)	Soluble	50 mg/mL	[9]
Storage Conditions	-20°C, desiccated	-20°C	[10]
Binding Constant (K_a) for Mg^{2+}	9,554 M^{-1}	N/A (pre-complexed)	[9][11]
Key Consideration	Requires addition of Mg^{2+} to form the biologically active Mg:ATP complex. Allows for precise control over free $[Mg^{2+}]$.	Provides a pre-formed Mg:ATP complex, simplifying reaction setup. The exact ratio of free Mg^{2+} may be less defined.	[12][13]

Logical Relationship: The Formation of the Active Substrate

The fundamental relationship in any ATP-dependent assay is the equilibrium between free ATP, free magnesium, and the biologically active Mg:ATP complex. Using ATP disodium salt requires the researcher to create this equilibrium in the reaction buffer.



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Caption: Formation of the active Mg:ATP substrate from its components in solution.

Experimental Protocols

Preparation of a Standardized ATP Stock Solution (from Disodium Salt)

This protocol describes the preparation of a stable, concentrated ATP stock solution, which is essential for reproducibility in in vitro assays.

Materials:

- Adenosine 5'-triphosphate disodium salt (e.g., Sigma-Aldrich A2383)[9]
- Sterile, nuclease-free water
- 1 M NaOH solution

- 0.22 µm sterile filter
- UV-Vis Spectrophotometer

Methodology:

- Dissolution: Dissolve the ATP disodium salt powder in a minimal volume of sterile water. A solution of ATP disodium salt will be mildly acidic (pH ~3.5).[9]
- pH Adjustment: Carefully titrate the ATP solution to pH 7.5 using 1 M NaOH.[14][15] Monitor the pH closely. Avoid overshooting the pH into the basic range, as this can promote hydrolysis.[15]
- Sterilization: Sterile filter the pH-adjusted ATP solution through a 0.22 µm syringe filter into a sterile container.[14]
- Concentration Determination:
 - Prepare a 1:1000 or 1:4000 dilution of the stock solution in water.[15]
 - Measure the absorbance at 259 nm (A_{259}) using a UV-Vis spectrophotometer.
 - Calculate the precise concentration using the Beer-Lambert law ($A = \epsilon cl$), where the molar extinction coefficient (ϵ) for ATP at 259 nm is $15,400 \text{ M}^{-1}\text{cm}^{-1}$. [14][15]
- Aliquoting and Storage: Based on the calculated concentration, adjust the stock to a convenient final concentration (e.g., 100 mM). Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C . [14][16]

Example Protocol: In Vitro Protein Kinase Assay

This protocol provides a generalized workflow for a typical in vitro kinase assay, highlighting the critical points for adding ATP and magnesium.

Materials:

- Purified kinase

- Kinase-specific substrate
- 10x Kinase Buffer (e.g., 500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 0.1% Brij-35)[17]
- 10 mM ATP Stock Solution (prepared as above)
- Radiolabeled [γ -³²P]ATP (for radiometric assays) or detection reagents (for luminescence assays like ADP-Glo™)[12][18]
- Stop Solution (e.g., 5x Laemmli sample buffer)[12]

Methodology:

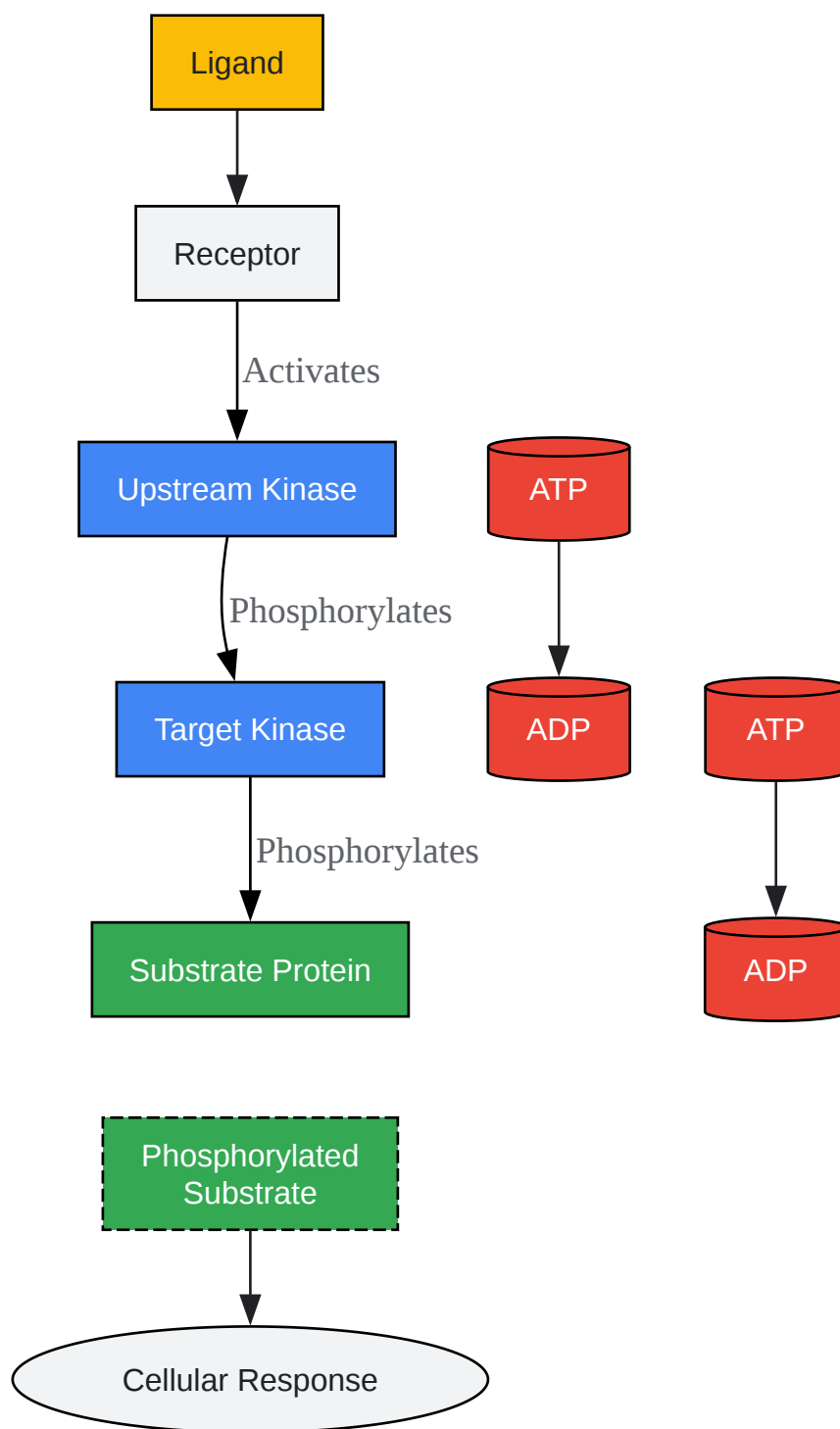
- Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, the substrate, and any other required components (e.g., DTT).[17] Do not add the kinase or ATP at this stage.
- Reaction Setup:
 - Aliquot the master mix into reaction tubes.
 - Add the purified kinase to each tube, keeping the samples on ice.[12] Include a "no-kinase" control well.[12]
- Reaction Initiation: To start the reaction, add the ATP stock solution to achieve the desired final concentration (e.g., 100 μ M).[19] The 1x Kinase Buffer should already contain MgCl₂ in excess of the ATP concentration (e.g., 10 mM MgCl₂ for 100 μ M ATP).[17][19] Transfer the reactions to the incubation temperature (e.g., 30°C).[12][17]
- Incubation: Incubate for a predetermined time (e.g., 5-60 minutes), depending on the kinase's activity.[12]
- Reaction Termination: Stop the reaction by adding the Stop Solution and heating the samples (e.g., 95°C for 5 minutes).[19]
- Detection and Analysis:

- Separate the reaction products using SDS-PAGE for radiometric assays, followed by autoradiography.[\[12\]](#)[\[19\]](#)
- For luminescence-based assays, follow the manufacturer's protocol to measure the generated ADP.[\[18\]](#)

Visualized Workflows and Pathways

Generic Kinase Signaling Cascade

This diagram illustrates a simplified signaling pathway where ATP is consumed by kinases to phosphorylate downstream targets, a common process studied in in vitro assays.

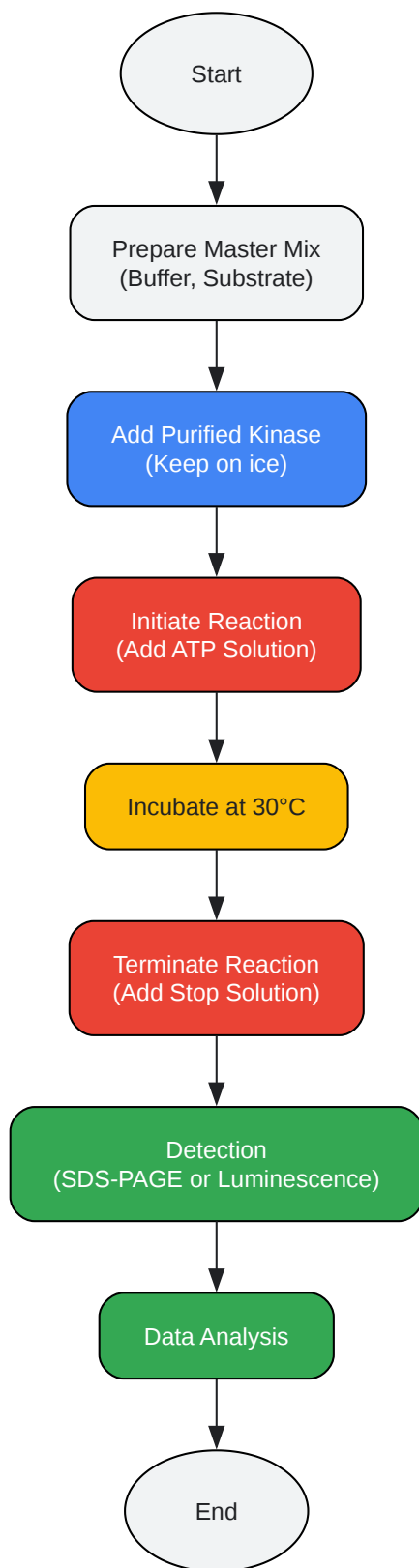


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Caption: A typical kinase signaling cascade reliant on ATP for phosphorylation events.

In Vitro Kinase Assay Experimental Workflow

This flowchart outlines the key steps of the experimental protocol described in section 4.2, providing a clear visual guide for researchers.



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Caption: Standardized workflow for performing an in vitro kinase assay.

Conclusion and Recommendations

- **For Most Applications, Use ATP Disodium Salt:** For standard in vitro assays like kinase or ATPase activity screens, ATP disodium salt is recommended. Its use, in conjunction with a defined concentration of MgCl_2 in the reaction buffer (typically in 5-10 mM excess of the ATP concentration), allows for precise and reproducible control over the concentration of the active Mg:ATP substrate.[\[12\]](#)[\[17\]](#)[\[19\]](#)
- **When to Consider ATP Magnesium Salt:** ATP magnesium salt can be a convenient option for applications where the precise concentration of free Mg^{2+} is less critical or when simplifying buffer preparation is a priority. However, researchers should be aware that the stoichiometry may not be exactly 1:1, and the presence of free, uncomplexed ATP or Mg^{2+} could still influence the reaction.
- **The Key is Control:** Regardless of the salt form chosen, the critical factor for success is maintaining a consistent and controlled concentration of the Mg:ATP complex. For ATP-competitive inhibitor studies, the relationship between inhibitor potency (IC_{50}) and ATP concentration is well-defined, making control of this parameter essential for accurate data interpretation.[\[20\]](#)

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